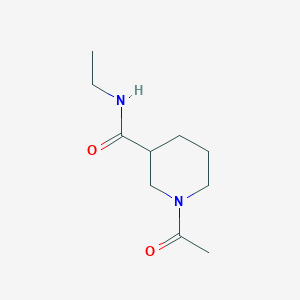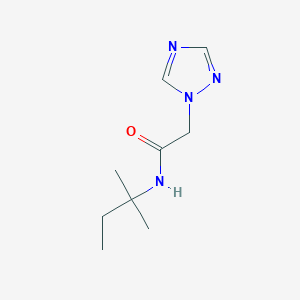
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTA belongs to the class of triazole-based compounds and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory diseases.
作用机制
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide acts by inhibiting the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of the amino acid methionine. Inhibition of SAHH leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the production of S-adenosylmethionine (SAM). SAM is an important methyl donor in various biochemical reactions, and its depletion leads to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and viruses, making it a potential treatment for infectious diseases. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide. One potential direction is the development of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of infectious and inflammatory diseases. Another potential direction is the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide and its effects on various biochemical pathways.
合成方法
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-methylbutan-2-ol with 1,2,4-triazole-1-acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-9(2,3)12-8(14)5-13-7-10-6-11-13/h6-7H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVZBUSILPSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

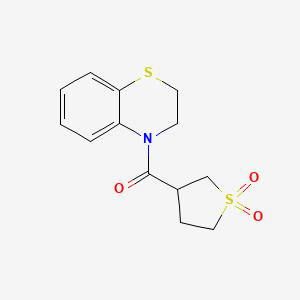
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
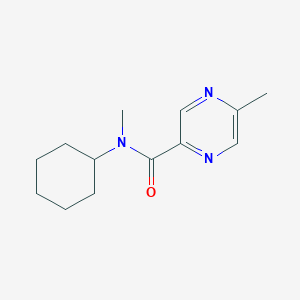
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

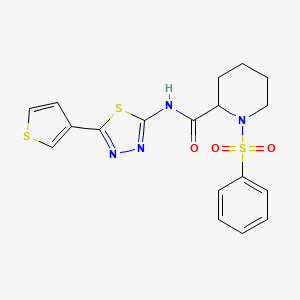
![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
